缬-酪-缬

描述

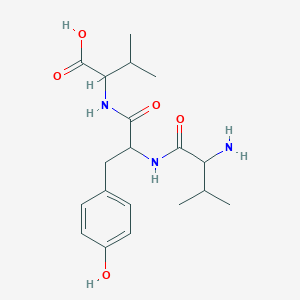

Val-Tyr-Val is a peptide sequence that is part of larger peptide chains and proteins. It consists of two valine (Val) amino acids flanking a tyrosine (Tyr) amino acid. This sequence can be found in various proteins and can be involved in different biological functions depending on its context within the protein structure.

Synthesis Analysis

The synthesis of a modified peptide fragment that includes the Val-Tyr-Val sequence has been described in a study where a phosphopentapeptide fragment was prepared using Fmoc chemistry. This method is a standard approach for synthesizing peptides, and in this case, it was employed to incorporate a phosphorylated tyrosine (Tyr(P)) into the peptide, replacing serine (Ser) in the original sequence. The synthesis resulted in a satisfactory yield of 68% and the peptide was fully characterized by HPLC, NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of a related tetrapeptide, Ac-Leu-Val-Tyr(Me)-NHMe, which includes the Val-Tyr sequence, was investigated using mass- and isomer-selective IR/UV double resonance spectroscopy. The study identified two isomers of the peptide and assigned their structures to folded arrangements. These arrangements presented two different secondary structure binding motifs: a combined gamma-turn/beta-turn structure and a triple gamma-turn structure. The latter was described for the first time for an isolated model system in the gas phase .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving the Val-Tyr-Val sequence, the synthesis process of the modified peptide fragment indicates that the sequence can be chemically modified, such as through phosphorylation. This modification can alter the peptide's interaction with other molecules, such as the regulatory subunit of cAMP protein kinase .

Physical and Chemical Properties Analysis

The physical and chemical properties of the Val-Tyr-Val sequence can be inferred from the characterization of the synthesized peptide fragment. The use of HPLC, NMR, and mass spectrometry suggests that the peptide has specific retention times, chemical shifts, and mass-to-charge ratios that can be used to confirm its identity and purity. The folded structures of the related tetrapeptide imply that the Val-Tyr-Val sequence can contribute to the secondary structure of peptides, influencing their physical properties such as solubility and stability .

科学研究应用

大鼠主动脉中的降压机制:研究了缬-酪-缬在大鼠主动脉环中的降压机制。发现它通过抑制血管紧张素转化酶(ACE)来抑制血管紧张素 I 诱发的收缩,而不会影响血管张力调节的其他主要机制 (Vercruysse 等人,2008).

高血压转基因小鼠的降压作用:二肽缬-酪被证明对患有高血压状况的转基因小鼠具有降压作用,表明其在控制高血压方面的潜力 (Matsui 等人,2003).

来自乌贼的 ACE 抑制肽:缬-酪-缬被确定为一项关于源自乌贼的 ACE 抑制肽的研究的一部分。这些肽显示出对抗高血压和相关疾病的潜力 (Balti 等人,2015).

裙带菜的降压作用:从裙带菜(Undaria pinnatifida)中分离出缬-酪,发现口服给药后对自发性高血压大鼠具有显着的降压作用 (Satô 等人,2002).

治疗 HSV-1 的更昔洛韦前药:缬-酪-缬作为一系列二肽单酯更昔洛韦前药的一部分进行了研究,旨在提高眼部生物利用度以治疗单纯疱疹病毒 1 型 (HSV-1) (Majumdar 等人,2005).

肾素-血管紧张素系统中的作用:缬-酪被讨论为肾素-血管紧张素系统的一个组成部分,在人类和大鼠中显示出有效的降压特性 (Dias 等人,2017).

对脂肪生成过程的影响:对包括缬-酪在内的海洋来源隐肽的研究表明,它们在靶向脂肪生成过程和影响能量代谢紊乱方面具有潜力 (Ben Henda 等人,2015).

高血压大鼠的血管扩张作用:发现缬-酪对自发性高血压大鼠的胸主动脉具有血管扩张作用 (Tanaka 等人,2006).

修饰的肽片段类似物:一项研究专注于合成修饰的肽片段类似物 Val-Tyr(P)-Val-Ala-Ala-OH,它是 cAMP 蛋白激酶调节亚基 II 型的变体 (Devaraju 等人,2006).

从珠蛋白肽中分离高纯度肽:从珠蛋白肽中分离高纯度肽 Val-Val-Tyr-Pro 的研究突出了缬-酪-缬在治疗中的潜力 (Pei 等人,2018).

作用机制

Target of Action

Val-Tyr-Val (VVYP) is a tripeptide that has been found to interact with several targets in the body. It has been shown to have an antiproliferative effect on serum- or mitogen-induced human vascular smooth muscle cells (VSMCs) . This suggests that VSMCs could be a primary target of VVYP. Additionally, it has been found to counteract Ang II-type 1 receptor-mediated responses by acting as an allosteric enhancer in Ang II-type 2 receptor populations .

Mode of Action

The mode of action of VVYP involves a variety of interactions with its targets. For instance, it has been suggested that the mechanism of action of VVYP is most probably based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine . Furthermore, it has been found to inhibit the proliferation of VSMCs by serving as a natural L-type Ca2+ channel blocker .

Biochemical Pathways

VVYP appears to affect several biochemical pathways. It has been found to counteract Ang II-type 1 receptor-mediated responses, suggesting that it may influence the renin-angiotensin system . .

Pharmacokinetics

It is known that the systemic availability of similar compounds, such as acyclovir (acv), is enhanced by carrier-mediated intestinal absorption followed by rapid and complete conversion to acv . It is possible that VVYP may have similar ADME properties, but this requires further investigation.

Result of Action

The result of VVYP’s action is multifaceted. It has been found to have an antiproliferative effect on VSMCs , suggesting that it may have potential therapeutic applications in conditions characterized by abnormal VSMC proliferation. Additionally, it has been found to protect against acetaminophen and carbon tetrachloride-induced acute liver failure in mice and decrease blood lipid levels .

Action Environment

The action of VVYP may be influenced by various environmental factors. For instance, the presence of other compounds, such as free fatty acids, can affect the cytotoxicity and lipid accumulation in cells exposed to VVYP . .

属性

IUPAC Name |

2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGPROMGGGFOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319115 | |

| Record name | Val-Tyr-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Val-Tyr-Val | |

CAS RN |

17355-22-5 | |

| Record name | NSC339922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Val-Tyr-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Val-Tyr-Val?

A1: The molecular formula of Val-Tyr-Val is C19H29N3O5. Its molecular weight is 379.46 g/mol. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]

Q2: How is the structure of Val-Tyr-Val typically characterized?

A2: Common techniques for characterizing Val-Tyr-Val include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods like high-performance liquid chromatography (HPLC). [, , , ] [https://www.semanticscholar.org/paper/86e88990c2aa53efa605a65ec8555719842262f1] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a] [https://www.semanticscholar.org/paper/924680bf5f6cd3a47b5c69e24d619fcdbc6eac00]

Q3: What can NMR spectroscopy reveal about Val-Tyr-Val?

A3: Proton (1H) NMR provides insights into the conformation and dynamics of Val-Tyr-Val in solution. Studies have investigated the relative populations of different rotamers around the Cα-Cβ bond, influenced by factors like pH and temperature. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]

Q4: Has Val-Tyr-Val been studied using surface-enhanced Raman spectroscopy (SERS)?

A4: Yes, SERS has been employed to examine the adsorption behavior of Val-Tyr-Val on silver and gold nanoparticles in aqueous solutions. This technique offers information about the molecule's interaction with metallic surfaces, which is relevant for understanding its potential in areas like biosensing. [] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8]

Q5: Does Val-Tyr-Val exhibit any biological activity?

A5: Research suggests that Val-Tyr-Val may act as an angiotensin I-converting enzyme (ACE) inhibitor. ACE inhibitors are important in regulating blood pressure and are targets for treating hypertension. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]

Q6: How was the potential ACE inhibitory activity of Val-Tyr-Val discovered?

A6: Studies investigating the digestion of sardine-derived peptides found Val-Tyr-Val to be resistant to breakdown by enzymes in the small intestinal mucosa. This resistance, coupled with its structural similarity to known ACE inhibitors, led to further investigation of its potential antihypertensive properties. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]

Q7: Is Val-Tyr-Val stable in biological fluids?

A7: While Val-Tyr-Val demonstrates resistance to some digestive enzymes, research indicates it may be rapidly degraded in human plasma, highlighting the importance of considering stability when exploring its therapeutic potential. [] [https://www.semanticscholar.org/paper/1069d091131954a8093189d34a5589f2c95362a1]

Q8: Have computational methods been applied to study Val-Tyr-Val?

A8: Yes, theoretical studies utilizing methods like PM3 calculations have been used to investigate the interactions between Val-Tyr-Val and ibuprofen. These studies aim to understand the molecular mechanisms behind potential drug interactions and their effects. [] [https://www.semanticscholar.org/paper/ec053f301df997adf311851577fb3e03a132c60d]

Q9: Beyond potential pharmaceutical applications, is Val-Tyr-Val studied in other fields?

A9: Yes, Val-Tyr-Val has been investigated in materials science and analytical chemistry. For example, it has been used to study the properties of PEO-PPO-PEO triblock copolymers, which are relevant for applications like drug delivery and nanotechnology. [, , ] [https://www.semanticscholar.org/paper/157831300dde8a5fb650a95bc3a6a61bd65a1631] [https://www.semanticscholar.org/paper/2053f09554dd174f32f7cdc81b8063422180c789] [https://www.semanticscholar.org/paper/80128dee50c3cb94a7809c846a37522e02fdbc3b]

Q10: What role does Val-Tyr-Val play in analytical chemistry?

A10: Due to its fluorescence properties, Val-Tyr-Val serves as a model peptide in developing and optimizing analytical techniques. It has been used in capillary electrophoresis with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive and selective analytical methods. [] [https://www.semanticscholar.org/paper/b6a91604e2d325812365e1113c0420b6499d633c]

Q11: How does the research on Val-Tyr-Val relate to studies on angiotensin?

A11: Val-Tyr-Val forms a core sequence within the larger angiotensin peptides. Understanding the properties of this tripeptide contributes to a broader understanding of the structure-activity relationships of angiotensin and its analogues. [, , , , , , , , , , , , , , , , , ] [https://www.semanticscholar.org/paper/240bedc75d7278189f94bf0bb10f6cf38fbc16dc]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)